molecular formula C7H7Br2NO2 B1410620 Methyl 4-bromopicolinate hydrobromide CAS No. 1951439-82-9

Methyl 4-bromopicolinate hydrobromide

Cat. No.: B1410620
CAS No.: 1951439-82-9
M. Wt: 296.94 g/mol
InChI Key: KCKLCFKBWUHQKR-UHFFFAOYSA-N
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Description

Methyl 4-bromopicolinate hydrobromide: is an organic compound with the molecular formula C7H6BrNO2. It is a derivative of picolinic acid and is commonly used as an intermediate in organic synthesis. The compound is characterized by the presence of a bromine atom at the fourth position of the pyridine ring and a methyl ester group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromopicolinate hydrobromide typically involves the bromination of picolinic acid derivatives. One common method includes the reaction of 4-bromopyridine hydrochloride with methyl chloroformate in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the bromine atom .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromopicolinate hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-bromopicolinate hydrobromide is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the synthesis of biologically active molecules that can act as enzyme inhibitors or receptor ligands.

    Medicine: It is involved in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-bromopicolinate hydrobromide involves its interaction with specific molecular targets. The bromine atom and ester group allow the compound to participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

  • Methyl 4-bromopyridine-2-carboxylate
  • Methyl 4-bromo-5-chloropicolinate
  • 4-Bromopicolinic acid

Comparison: Methyl 4-bromopicolinate hydrobromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

methyl 4-bromopyridine-2-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2.BrH/c1-11-7(10)6-4-5(8)2-3-9-6;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKLCFKBWUHQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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